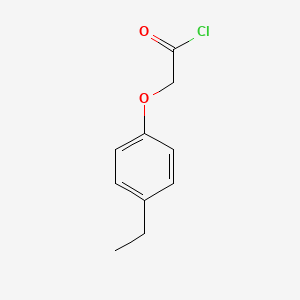

(4-Ethylphenoxy)acetyl chloride

Description

(4-Ethylphenoxy)acetyl chloride is an organochlorine compound characterized by an acetyl chloride functional group (-COCl) attached to a 4-ethylphenoxy moiety. Its structure consists of a benzene ring substituted with an ethyl group at the para position, connected via an ether linkage to the acetyl chloride group. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of amides, esters, and heterocyclic compounds for pharmaceutical and agrochemical applications .

The ethylphenoxy group introduces steric and electronic effects that modulate the reactivity of the acyl chloride group. Compared to unsubstituted acetyl chloride, the ethylphenoxy substituent may reduce electrophilicity at the carbonyl carbon due to electron-donating effects from the oxygen atom, thereby influencing reaction kinetics and selectivity in nucleophilic substitutions .

Properties

IUPAC Name |

2-(4-ethylphenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-2-8-3-5-9(6-4-8)13-7-10(11)12/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDQQTPPIQNNLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571472 | |

| Record name | (4-Ethylphenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167762-94-9 | |

| Record name | (4-Ethylphenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Ethylphenoxy)acetyl chloride can be synthesized by reacting 4-ethylphenol with anhydrous hydrochloric acid in the presence of a suitable catalyst . The reaction typically involves the following steps:

- Dissolution of 4-ethylphenol in an organic solvent such as dichloromethane.

- Addition of anhydrous hydrochloric acid to the solution.

- Stirring the reaction mixture at a controlled temperature to facilitate the formation of this compound.

- Purification of the product through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Ethylphenoxy)acetyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-ethylphenoxyacetic acid and hydrochloric acid.

Reduction: It can be reduced to (4-ethylphenoxy)ethanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis.

Hydrolysis: Water or aqueous solutions are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

Thioesters: Formed from reactions with thiols.

4-Ethylphenoxyacetic acid: Formed from hydrolysis.

(4-Ethylphenoxy)ethanol: Formed from reduction.

Scientific Research Applications

Organic Synthesis

Building Block for Synthesis:

(4-Ethylphenoxy)acetyl chloride serves as a crucial building block in the synthesis of various organic compounds. It is often employed in the preparation of esters and amides, facilitating the introduction of the acetyl group into different molecular frameworks. The compound's reactivity allows it to participate in acylation reactions, which are essential for creating complex organic molecules.

Reactions Involving this compound:

The following table summarizes key reactions involving this compound:

| Reaction Type | Reagent | Product | Conditions |

|---|---|---|---|

| Esterification | Alcohol | Ester | Pyridine or triethylamine as catalyst |

| Amide Formation | Amine | Amide | Typically performed in dichloromethane |

| Friedel-Crafts Acetylation | Aromatic Compound | Acetylated Aromatic Compound | Lewis acid catalyst (e.g., AlCl₃) |

Medicinal Chemistry

Synthesis of Anti-Inflammatory Compounds:

Recent studies have demonstrated the potential of this compound in synthesizing anti-inflammatory agents. For instance, novel derivatives of N-phenylcarbamothioylbenzamides were synthesized using this compound, exhibiting significant anti-inflammatory activity. The derivatives showed a lower ulcer incidence compared to traditional anti-inflammatory drugs like indomethacin, indicating a favorable safety profile.

Case Study: Anti-Inflammatory Activity

A study evaluated the ulcerogenicity and prostaglandin E2 (PGE₂) inhibitory properties of compounds derived from this compound. The results are summarized below:

| Compound | Ulcer Incidence (%) | PGE₂ Level (pg/mL) |

|---|---|---|

| Compound 1e | 20 | 68.32 |

| Compound 1h | 20 | 54.15 |

| Indomethacin | 80 | 96.13 |

These findings suggest that derivatives synthesized from this compound could provide effective alternatives with reduced side effects.

Materials Science

Polymer Synthesis:

In materials science, this compound is utilized in the synthesis of functional polymers. Its ability to introduce acetyl groups enhances the properties of polymers, making them suitable for various applications such as coatings and adhesives.

Mechanism of Action

The mechanism of action of (4-ethylphenoxy)acetyl chloride involves its reactivity towards nucleophiles. The compound’s acetyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce the (4-ethylphenoxy)acetyl moiety into target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural Analogues of (4-Ethylphenoxy)acetyl Chloride

Reactivity and Stability

Table 2: Reactivity Comparison

Key Findings :

- The ethylphenoxy group decreases the carbonyl carbon's electrophilicity compared to acetyl chloride, slowing hydrolysis and alcoholysis reactions .

- Chlorophenoxy derivatives exhibit enhanced reactivity due to the electron-withdrawing chlorine atom, accelerating nucleophilic substitutions .

- All acyl chlorides are moisture-sensitive, requiring anhydrous conditions during handling .

Table 3: Hazard Profile Comparison

Notes:

- This compound’s higher molecular weight likely reduces volatility compared to acetyl chloride, lowering flammability risk .

- All compounds require strict avoidance of water contact to prevent violent hydrolysis .

Biological Activity

(4-Ethylphenoxy)acetyl chloride, with the CAS number 167762-94-9, is a compound that has garnered attention in various fields, particularly in organic synthesis and pharmaceutical research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

This compound is characterized by its electrophilic acetyl chloride group, which makes it highly reactive towards nucleophiles. This property is exploited in synthetic chemistry to introduce the (4-ethylphenoxy)acetyl moiety into target molecules, facilitating the development of more complex organic compounds and potential drug candidates.

| Property | Value |

|---|---|

| Molecular Formula | C11H13ClO2 |

| Molecular Weight | 216.67 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The mechanism of action of this compound primarily involves its reactivity as an electrophile. Upon exposure to nucleophiles, such as amines or alcohols, it can undergo nucleophilic substitution reactions. This reactivity allows it to participate in various biochemical pathways and synthetic transformations.

Antimicrobial Properties

Research indicates that derivatives of acetyl chlorides, including this compound, may exhibit antimicrobial activity. The structural modifications can enhance the biological efficacy against various pathogens. For example, compounds with similar functional groups have shown significant inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Case Studies

- Antibacterial Activity : A study demonstrated that certain synthesized derivatives with a similar structure exhibited MIC values ranging from 25 µg/mL to 50 µg/mL against E. coli and MRSA. These findings suggest that this compound could be a promising candidate for developing new antibacterial agents .

- Antioxidant Activity : Another investigation highlighted the antioxidant properties of related compounds, which are crucial in combating oxidative stress in biological systems. The presence of hydroxyl groups significantly enhanced the antioxidant capacity, indicating that similar modifications on this compound could yield beneficial effects .

Table 2: Comparative Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 25 | Antibacterial |

| Compound B | 50 | Antibacterial |

| Compound C | 15 | Antioxidant |

Applications in Pharmaceutical Research

This compound serves as a versatile building block in drug design. Its ability to modify existing drug candidates enhances their biological activity and specificity. Researchers are exploring its potential in creating targeted therapies for diseases such as cancer and bacterial infections .

Q & A

Q. What are the standard laboratory synthesis protocols for (4-Ethylphenoxy)acetyl chloride?

this compound is typically synthesized via nucleophilic substitution. A method analogous to phenoxy acetic ester synthesis involves reacting 4-ethylphenol with chloroacetyl chloride under anhydrous conditions. For example, refluxing with a base like potassium carbonate in dry acetone for 8 hours, followed by extraction with ether and purification . Monitoring reaction progress via TLC (hexane:ethyl acetate, 3:1) ensures completion. Post-reaction, residual base is removed by washing with cold water and sodium hydroxide.

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H NMR in CDCl₃ should show signals for the ethyl group (δ ~1.2–1.4 ppm, triplet) and the aromatic protons (δ ~6.8–7.2 ppm). The acetyl chloride moiety’s carbonyl carbon appears at δ ~170–175 ppm in ¹³C NMR.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) with elemental analysis within ±0.5% of theoretical values .

- FTIR : Strong C=O stretching (~1800 cm⁻¹) and C-Cl (~750 cm⁻¹) bands are diagnostic.

Q. What safety precautions are essential when handling this compound?

- Personal Protective Equipment (PPE) : Use butyl rubber gloves (tested for >105 min breakthrough time), face shields, and flame-retardant lab coats .

- Ventilation : Work in a fume hood to avoid inhalation of vapors, which can cause severe respiratory irritation .

- Storage : Keep in sealed containers under inert gas (e.g., N₂) to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Solvent Selection : Anhydrous acetone or dichloromethane minimizes side reactions. Polar aprotic solvents like DMF (0.1–1% v/v) can accelerate reaction rates .

- Temperature Control : Reflux at 60–80°C balances reactivity and decomposition risks. Lower temperatures may reduce byproducts like diethyl ether derivatives.

- Catalysis : Trace amounts of KI or phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance nucleophilic substitution efficiency .

Q. What mechanistic insights explain the reactivity of this compound in acylation reactions?

The electrophilic carbonyl carbon undergoes nucleophilic attack by alcohols or amines, forming esters or amides. The electron-withdrawing phenoxy group increases acyl chloride reactivity by polarizing the C=O bond. Kinetic studies using in situ IR or HPLC can track intermediate formation, while DFT calculations model transition states .

Q. How does the stability of this compound vary under different storage conditions?

- Moisture Sensitivity : Hydrolysis to (4-ethylphenoxy)acetic acid occurs rapidly in humid environments. Karl Fischer titration monitors water content in solvents; levels <50 ppm are ideal .

- Thermal Stability : DSC analysis shows decomposition onset at ~120°C. Storage at –20°C under argon extends shelf life to >6 months .

Q. What role does this compound play in synthesizing bioactive molecules?

It serves as a key intermediate in pharmaceuticals:

- Antihyperlipidemic Agents : Analogous to fibrates (e.g., etofibrate), it acylates hydroxyl groups in prodrugs to enhance bioavailability .

- Herbicides : Derivatives like phenoxyacetic esters target auxin pathways in plants .

- Peptide Modifications : Used to acetylate N-termini or side chains in solid-phase synthesis .

Methodological Considerations

- Contradiction Analysis : Conflicting data on solvent efficacy (e.g., acetone vs. DMF) may arise from impurities or varying base strengths. Replicate experiments with controlled water content (<0.1%) are critical .

- Data Interpretation : When NMR signals overlap (e.g., ethyl and acetyl protons), use DEPT-135 or 2D COSY to resolve ambiguities .

Key Physical Properties (Analogous to Acetyl Chloride)

| Property | Value/Description | Source |

|---|---|---|

| Boiling Point | ~50–55°C (extrapolated) | |

| Solubility | Soluble in ether, CH₂Cl₂, DMF | |

| Reactivity with Water | Violent hydrolysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.